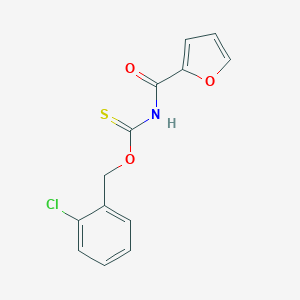![molecular formula C18H25N3O3S B412573 N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)propanediamide CAS No. 303100-89-2](/img/structure/B412573.png)
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)propanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-hydroxy-ethyl)-malonamide is a complex organic compound that features a unique structure combining adamantane, thiazole, and malonamide moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-hydroxy-ethyl)-malonamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring is synthesized through a cyclization reaction involving sulfur and nitrogen-containing reagents.
Attachment of the Adamantane Group: The adamantane moiety is introduced via a substitution reaction, often using adamantyl halides or similar derivatives.
Formation of the Malonamide Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the hydroxyethyl group.
Reduction: Reduction reactions may target the carbonyl groups in the malonamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-hydroxy-ethyl)-malonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s stability and structural properties make it a candidate for use in advanced materials, such as polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
作用机制
The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-hydroxy-ethyl)-malonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting processes such as signal transduction, metabolic regulation, and cellular responses.
相似化合物的比较
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-hydroxy-ethyl)-acetamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-hydroxy-ethyl)-succinimide
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the functional groups attached to the thiazole and adamantane rings.
- Unique Features: N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-(2-hydroxy-ethyl)-malonamide is unique due to the presence of the malonamide group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
303100-89-2 |
|---|---|
分子式 |
C18H25N3O3S |
分子量 |
363.5g/mol |
IUPAC 名称 |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)propanediamide |
InChI |
InChI=1S/C18H25N3O3S/c22-2-1-19-15(23)6-16(24)21-17-20-14(10-25-17)18-7-11-3-12(8-18)5-13(4-11)9-18/h10-13,22H,1-9H2,(H,19,23)(H,20,21,24) |
InChI 键 |
WKZCCJQCFYGVLL-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)CC(=O)NCCO |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)CC(=O)NCCO |
溶解度 |
50.8 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]hexanamide](/img/structure/B412490.png)
![N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]heptanamide](/img/structure/B412491.png)
![3-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B412492.png)

![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]propanamide](/img/structure/B412498.png)
![2-Thiophenecarbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B412499.png)

![2-phenyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]acetamide](/img/structure/B412507.png)
![N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2,2,2-trichloroethyl]hexanamide](/img/structure/B412508.png)

![N-[1-(benzylamino)-2,2,2-trichloroethyl]nicotinamide](/img/structure/B412512.png)
![2-phenyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]acetamide](/img/structure/B412513.png)
![N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]nicotinamide](/img/structure/B412514.png)
![2-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B412515.png)
